Phenethoxytriphenylsilane
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Overview
Description
Phenethoxytriphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three phenyl groups and one phenethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenethoxytriphenylsilane can be synthesized through several methods. One common approach involves the reaction of triphenylsilane with phenethoxy chloride in the presence of a base such as sodium hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
Ph3SiH+PhCH2OCl→Ph3SiOCH2Ph+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenethoxytriphenylsilane undergoes various chemical reactions, including:
Oxidation: The phenethoxy group can be oxidized to form phenethoxytriphenylsilanol.
Reduction: The compound can be reduced to form triphenylsilane and phenethanol.
Substitution: The phenethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Phenethoxytriphenylsilanol
Reduction: Triphenylsilane and phenethanol
Substitution: Various substituted triphenylsilanes depending on the nucleophile used
Scientific Research Applications
Phenethoxytriphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be used in the development of silicon-based biomaterials.
Industry: this compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of phenethoxytriphenylsilane involves its ability to interact with various molecular targets through its silicon atom. The phenethoxy group can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability. The pathways involved in its mechanism of action are primarily related to its role as a precursor in the synthesis of other organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Lacks the phenethoxy group and has different reactivity.
Phenyltriethoxysilane: Contains ethoxy groups instead of phenethoxy, leading to different chemical properties.
Diphenyldimethoxysilane: Has two phenyl groups and two methoxy groups, making it less bulky than phenethoxytriphenylsilane.
Uniqueness
This compound is unique due to the presence of the phenethoxy group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C26H24OSi |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
triphenyl(2-phenylethoxy)silane |
InChI |
InChI=1S/C26H24OSi/c1-5-13-23(14-6-1)21-22-27-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H,21-22H2 |
InChI Key |
ZTRBQGFTNPPRDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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